molecular formula C15H14N6O3 B6482877 3-(4-methoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921530-23-6

3-(4-methoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B6482877
CAS No.: 921530-23-6
M. Wt: 326.31 g/mol
InChI Key: KEOOHCSYZDETDM-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that the compound belongs to the 1,2,4-triazolo-purine class of heterocyclic compounds, which are known for their ability to form specific interactions with different target receptors . This suggests that the compound may exert its effects through direct interactions with its targets, leading to changes in their function.

Biochemical Pathways

These could potentially include pathways involved in cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion, all of which can impact its bioavailability.

Result of Action

These could potentially include alterations in enzyme activity, changes in cell proliferation rates, modulation of inflammatory responses, and effects on oxidative stress levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 5,9-dimethyl-1,2,4-triazolo[4,3-e]pyrimidine-6,8(7H,9H)-dione in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

8-(4-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-19-10-12(22)16-15(23)20(2)13(10)21-11(17-18-14(19)21)8-4-6-9(24-3)7-5-8/h4-7H,1-3H3,(H,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOOHCSYZDETDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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